molecular formula C11H14F2O B8309847 1-(2,3-Difluorophenyl)pentan-1-ol

1-(2,3-Difluorophenyl)pentan-1-ol

Cat. No. B8309847
M. Wt: 200.22 g/mol
InChI Key: FDPUBVZGWJSXQY-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

n-Butyllithium (50 cm3, 10.0M in hexanes, 0.5 mol) was added dropwise to a stirred, cooled (-78° C.) solution of 1,2-difluorobenzene (57 g, 0.5 mol) in dry THF (600 cm3) under an atmosphere of dry nitrogen. The mixture was maintained under these conditions (3 h) then a solution of pentanal (43.1 g, 0.5 mol), in dry THF (50 cm3) added dropwise at -78° C. The temperature of the reaction mixture was allowed to reach room temperature overnight. An aqueous solution of ammonium chloride (27 g in 160 cm3 water) was added and the product extracted into diethyl ether (2×150 cm3), the combined extracts washed with water (2×150 cm3) and dried (MgSO4). The solvent was removed in vacuo to give the product as a colourless oil which was purified by distillation under reduced pressure.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
43.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[F:13].[CH:14](=[O:19])[CH2:15][CH2:16][CH2:17][CH3:18].[Cl-].[NH4+]>C1COCC1>[F:6][C:7]1[C:8]([F:13])=[CH:9][CH:10]=[CH:11][C:12]=1[CH:14]([OH:19])[CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
57 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
43.1 g
Type
reactant
Smiles
C(CCCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
160 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained under these conditions (3 h)
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted into diethyl ether (2×150 cm3)
WASH
Type
WASH
Details
the combined extracts washed with water (2×150 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC=C1F)C(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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